SHP2 Allosteric Inhibition Potency: Position within SAR Series
N-Methyl-1-(phenylsulfonyl)indoline-2-carboxamide inhibits human SHP2 with an IC50 of 8,400 nM (8.4 µM) in an in vitro DiFMUP phosphatase activity assay [1]. This potency is intermediate within a series of closely related indoline-2-carboxamide SHP2 inhibitors disclosed in patents US8623906 and US9174969, which were tested under identical assay conditions. For example, a comparator analog with a modified sulfonyl moiety (BDBM111830) exhibits greater potency (IC50 = 6,100 nM), while another analog (BDBM111881) is less potent (IC50 = 9,600 nM) [2][3]. This quantitative placement provides a precise benchmark for SAR studies.
| Evidence Dimension | SHP2 Allosteric Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 8,400 nM (8.40E+3 nM) |
| Comparator Or Baseline | BDBM111830: 6,100 nM; BDBM111881: 9,600 nM |
| Quantified Difference | 2,300 nM less potent than the more potent analog; 1,200 nM more potent than the less potent analog. |
| Conditions | In vitro DiFMUP phosphatase activity assay against recombinant human SHP2. |
Why This Matters
This defined potency allows researchers to calibrate assay sensitivity and select appropriate control compounds for SHP2 inhibition experiments.
- [1] BindingDB. BDBM111853 (US8623906, JF022 | US9174969, JF022). Affinity Data: IC50 = 8.40E+3 nM against human SHP2 (DiFMUP assay). View Source
- [2] BindingDB. BDBM111830 (US8623906, XW2-038A | US9174969, XW2-038A). Affinity Data: IC50 = 6.10E+3 nM against human SHP2 (DiFMUP assay). View Source
- [3] BindingDB. BDBM111881 (US8623906, JHE-01-169 | US9174969, JHE-01-169). Affinity Data: IC50 = 9.60E+3 nM against human SHP2 (DiFMUP assay). View Source
